molecular formula C16H19BrN2O3 B13967179 Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate CAS No. 1201844-75-8

Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate

Cat. No.: B13967179
CAS No.: 1201844-75-8
M. Wt: 367.24 g/mol
InChI Key: SZTDRGNRQUREHA-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a bromo-substituted quinoline ring, and a carbamate linkage, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate typically involves multiple steps. One common method starts with the bromination of quinoline to introduce the bromo group at the 6-position. This is followed by the reaction with tert-butyl chloroformate to form the carbamate linkage. The final step involves the coupling of the intermediate with 2-(2-aminoethoxy)ethanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate involves its interaction with specific molecular targets. The bromoquinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The carbamate linkage may also play a role in modulating the compound’s activity by affecting its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate is unique due to its specific substitution pattern on the quinoline ring and the presence of a tert-butyl carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

1201844-75-8

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

tert-butyl N-[2-(6-bromoquinolin-4-yl)oxyethyl]carbamate

InChI

InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-8-9-21-14-6-7-18-13-5-4-11(17)10-12(13)14/h4-7,10H,8-9H2,1-3H3,(H,19,20)

InChI Key

SZTDRGNRQUREHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C2C=C(C=CC2=NC=C1)Br

Origin of Product

United States

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